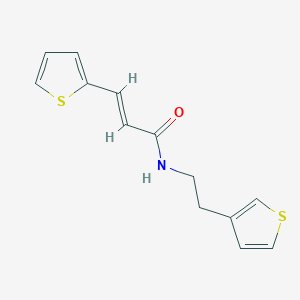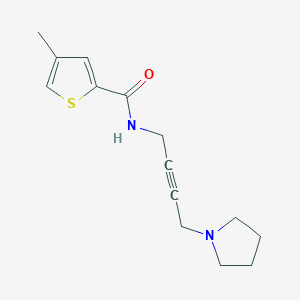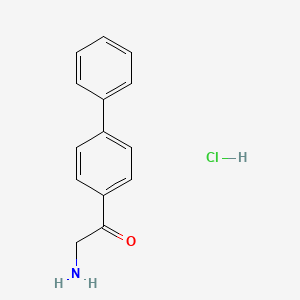![molecular formula C24H18ClN5O3S B2811106 N-[(2-chlorophenyl)methyl]-2-[(2-methoxyphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide CAS No. 894250-91-0](/img/structure/B2811106.png)
N-[(2-chlorophenyl)methyl]-2-[(2-methoxyphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2-chlorophenyl)methyl]-2-[(2-methoxyphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide is a complex organic compound that belongs to the class of quinazoline derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-2-[(2-methoxyphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide typically involves multi-step organic reactions. The starting materials often include 2-chlorobenzylamine, 2-methoxyaniline, and various reagents to form the thiadiazoloquinazoline core. Common reaction conditions may involve:
Condensation reactions: to form the quinazoline ring.
Cyclization reactions: to introduce the thiadiazole moiety.
Amidation reactions: to attach the carboxamide group.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimizing the synthetic route for higher yields and purity. This may include:
Catalysis: to enhance reaction rates.
Purification techniques: such as recrystallization or chromatography.
Scale-up processes: to ensure consistency and efficiency in large-scale production.
化学反应分析
Types of Reactions
N-[(2-chlorophenyl)methyl]-2-[(2-methoxyphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, potentially altering the functional groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing agents: such as potassium permanganate or hydrogen peroxide.
Reducing agents: such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: like halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: may yield quinazoline derivatives with additional oxygen-containing functional groups.
Reduction: may produce more saturated derivatives.
Substitution: can result in various substituted quinazoline compounds.
科学研究应用
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
作用机制
The mechanism of action of N-[(2-chlorophenyl)methyl]-2-[(2-methoxyphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide involves its interaction with specific molecular targets and pathways. This may include:
Binding to enzymes or receptors: Modulating their activity.
Inhibiting or activating specific pathways: Affecting cellular processes.
Inducing cellular responses: Leading to therapeutic effects.
相似化合物的比较
Similar Compounds
Similar compounds to N-[(2-chlorophenyl)methyl]-2-[(2-methoxyphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide include other quinazoline derivatives with different substituents. Examples are:
Erlotinib: A quinazoline derivative used as an anticancer drug.
Gefitinib: Another quinazoline-based anticancer agent.
属性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(2-methoxyanilino)-5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN5O3S/c1-33-20-9-5-4-8-18(20)27-23-29-30-22(32)16-11-10-14(12-19(16)28-24(30)34-23)21(31)26-13-15-6-2-3-7-17(15)25/h2-12H,13H2,1H3,(H,26,31)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMSKQKVVKMQDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NN3C(=O)C4=C(C=C(C=C4)C(=O)NCC5=CC=CC=C5Cl)N=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2811023.png)
![N-[4-(2-Fluorophenyl)butan-2-yl]prop-2-enamide](/img/structure/B2811024.png)
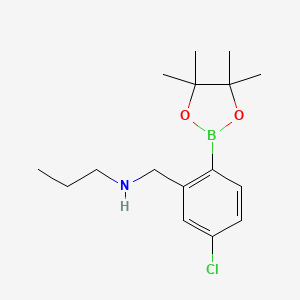
![N'-[2-(2-METHOXYPHENYL)ETHYL]-N-[2-(THIOPHEN-2-YL)-2-(THIOPHENE-2-SULFONYL)ETHYL]ETHANEDIAMIDE](/img/structure/B2811027.png)
![3-[N-(2-carboxyethyl)anilino]propanoic acid](/img/structure/B2811030.png)
![2-(6-benzyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2811033.png)
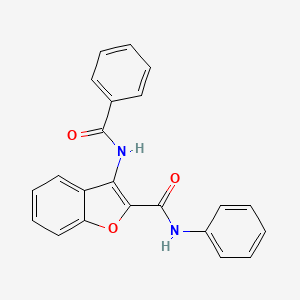
![2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine](/img/structure/B2811035.png)
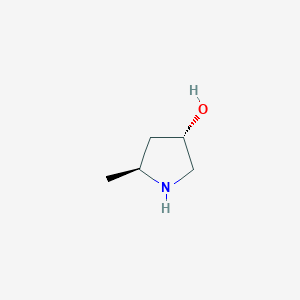
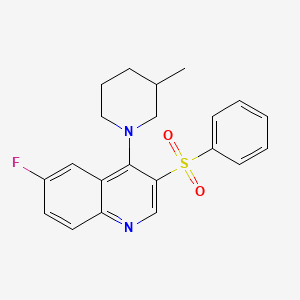
![2-(2-Chloro-6-fluorophenyl)-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]acetamide](/img/structure/B2811041.png)
